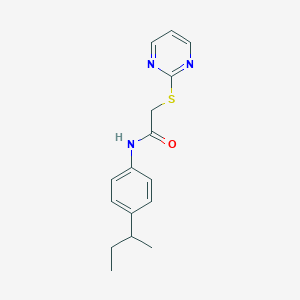![molecular formula C22H19ClFN3O2 B371423 2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide CAS No. 329777-98-2](/img/structure/B371423.png)
2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide is a complex organic compound with the molecular formula C22H19ClFN3O2 It is known for its unique chemical structure, which includes an aniline group, a chlorobenzylidene moiety, and a fluorobenzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazide: The reaction begins with the condensation of aniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.
Benzylidene formation: The hydrazide intermediate is then reacted with 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-anilino-N’-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide
- 2-anilino-N’-{3-chloro-4-[(4-ethylbenzyl)oxy]benzylidene}acetohydrazide
- 2-anilino-N’-{3-chloro-4-[(4-methoxybenzyl)oxy]benzylidene}acetohydrazide
Uniqueness
2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide is unique due to the presence of the fluorobenzyl ether linkage, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O2/c23-20-12-17(8-11-21(20)29-15-16-6-9-18(24)10-7-16)13-26-27-22(28)14-25-19-4-2-1-3-5-19/h1-13,25H,14-15H2,(H,27,28)/b26-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHWTXJMBVJMA-LGJNPRDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
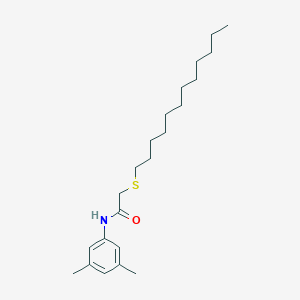
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)
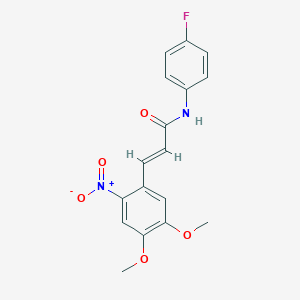
![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)

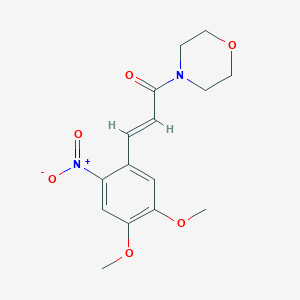
![1-(4-fluorophenyl)-2-[(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]ethan-1-one](/img/structure/B371352.png)
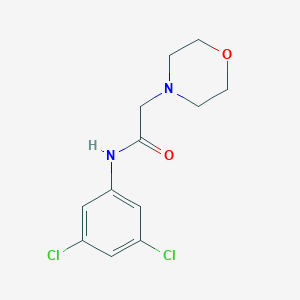

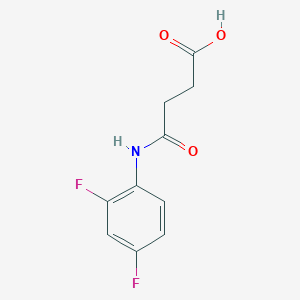

![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
